

GSK3368715: A Comprehensive Technical Profile of its Selectivity for the PRMT Family

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Compound of Interest

Compound Name: GSK3368715 trihydrochloride

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Introduction

GSK3368715 is a potent and selective, orally bioavailable, small molecule inhibitor of Type I protein arginine methyltransferases (PRMTs).[1][2] PRMTs are a family of enzymes that catalyze the transfer of methyl groups from S-adenosyl-L-methionine (SAM) to arginine residues within proteins, a post-translational modification critical in regulating numerous cellular processes.[3] Dysregulation of PRMT activity is implicated in various diseases, including cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of the selectivity profile of GSK3368715 against the human PRMT family, supported by quantitative data, detailed experimental protocols, and visual diagrams of its mechanism and affected pathways.

Data Presentation: Selectivity Profile of GSK3368715

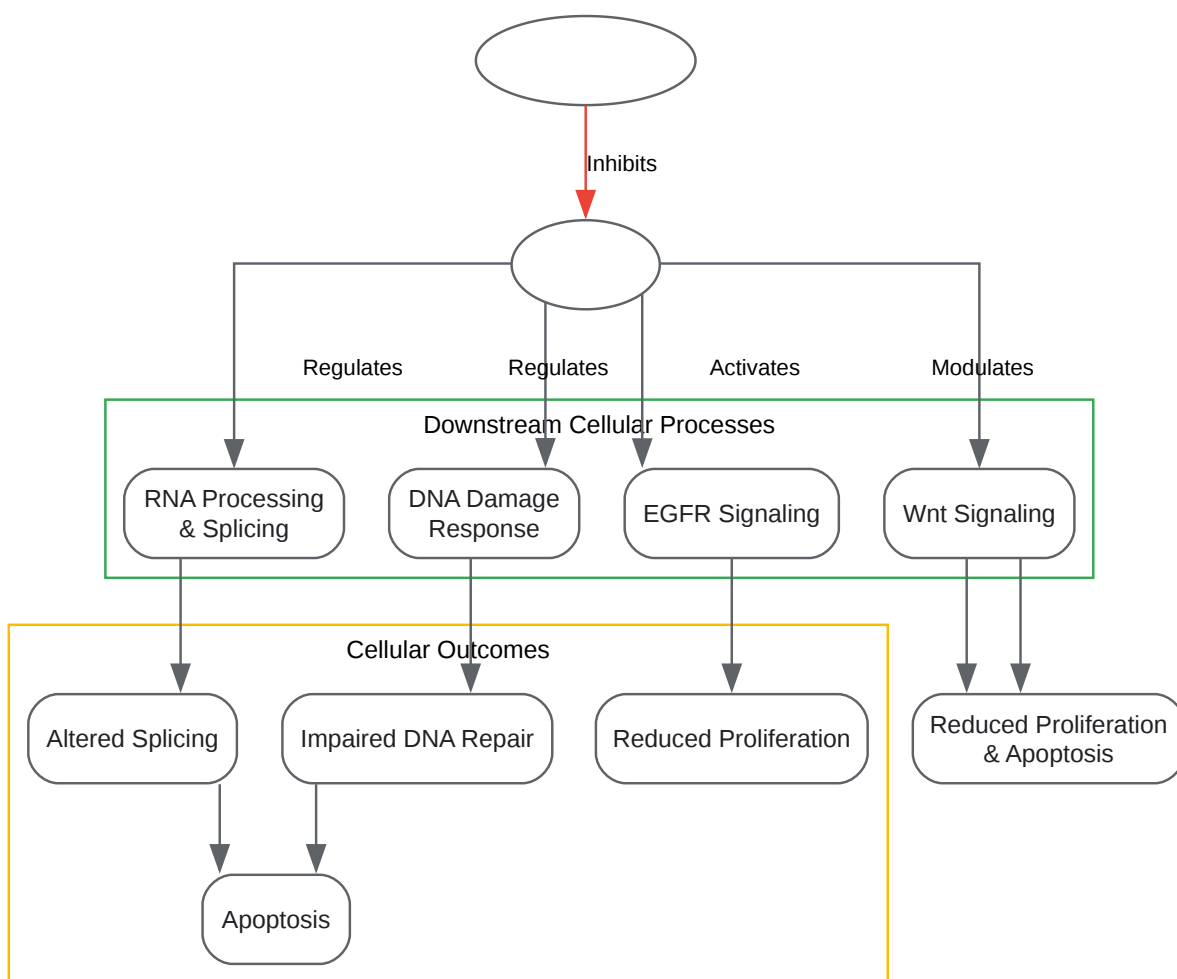
GSK3368715 demonstrates high potency and selectivity for Type I PRMTs.[1][2] The following table summarizes the in vitro inhibitory activity of GSK3368715 against a panel of PRMT enzymes.

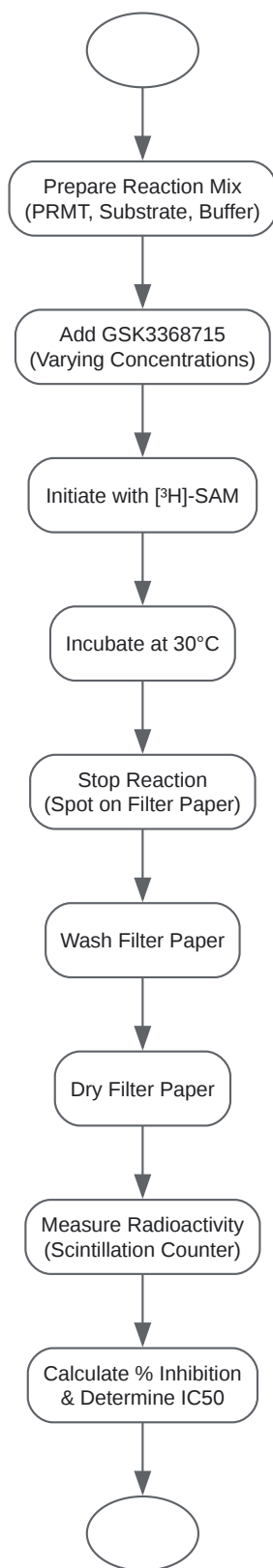
Target	PRMT Family	IC50 (nM)	K _{app} (nM)
PRMT1	Type I	3.1[4][5]	1.5[3]
PRMT3	Type I	48[4][5]	-
PRMT4 (CARM1)	Type I	1148[4][5]	-
PRMT6	Type I	5.7[4][5]	-
PRMT8	Type I	1.7[4][5]	81[6]
PRMT5	Type II	>20,408[5]	-
PRMT7	Type III	>40,000[5][7]	-
PRMT9	Type II	>15,000[5][7]	-

IC50: Half-maximal inhibitory concentration. K_{app}: Apparent inhibition constant. A hyphen (-) indicates data not available.

Mechanism of Action

GSK3368715 is a reversible and S-adenosyl-L-methionine (SAM)-uncompetitive inhibitor.[4] This means it binds to the PRMT-substrate complex, preventing the transfer of the methyl group from SAM to the arginine residue on the substrate protein. This inhibition leads to a global reduction in asymmetric dimethylarginine (ADMA) levels and a corresponding increase in monomethylarginine (MMA) and symmetric dimethylarginine (SDMA), the latter being the product of Type II PRMTs.[3]





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References

- 1. GSK3368715 (EPZ019997) - Chemietek [chemietek.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. benchchem.com [benchchem.com]
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